4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity. It is used in various fields, including organic synthesis and materials science, due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are known to be involved in various transformation processes due to their high reactivity .
Result of Action
It’s known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .
Action Environment
Boronic ester bonds, which this compound contains, are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of a phenylboronic acid derivative with a dioxaborolane precursor under catalytic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Trifluoromethylation Reagents: Such as TMSCF3, used to introduce the trifluoromethyl group.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in organic synthesis and pharmaceuticals .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-10(14(16,17)18)8-11(7-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQLHMVTFFKNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681913 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-84-5 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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